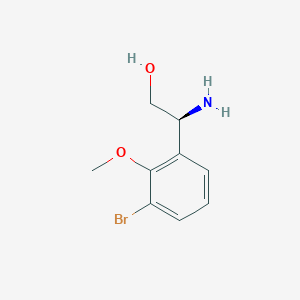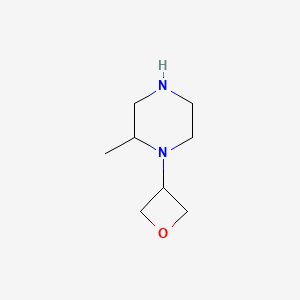
2-Methyl-1-(oxetan-3-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-(oxetan-3-yl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a methyl group and an oxetane ring. This compound is of interest due to its unique structural features, which impart distinctive chemical reactivity and potential pharmacological attributes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(oxetan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-(oxetan-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxetane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acids or bases . Additionally, the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like hydrochloric acid for ring-opening reactions and reducing agents such as lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can yield linear or branched compounds, while reduction reactions can lead to the formation of secondary amines .
Applications De Recherche Scientifique
2-Methyl-1-(oxetan-3-yl)piperazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a research tool to study the mechanisms of action of various biologically active compounds . Its unique structural features make it a valuable compound in drug development and biochemical research .
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(oxetan-3-yl)piperazine involves its interaction with biological systems. The compound’s reactivity and interaction with molecular targets, such as enzymes and receptors, provide insights into its effects . The oxetane ring’s ability to undergo ring-opening reactions plays a crucial role in its biological activity, as it can form reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-Methyl-1-(oxetan-3-yl)piperazine include 1-Methyl-2-(oxetan-3-yl)piperazine and 1-(Oxetan-3-yl)piperazine . These compounds share the piperazine and oxetane ring structures but differ in their substitution patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the methyl group on the piperazine ring. This substitution can influence the compound’s reactivity and pharmacological properties, making it a unique and valuable compound for research and development .
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2-methyl-1-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-7-4-9-2-3-10(7)8-5-11-6-8/h7-9H,2-6H2,1H3 |
Clé InChI |
YKKMEAGMYJPFIK-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCN1C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
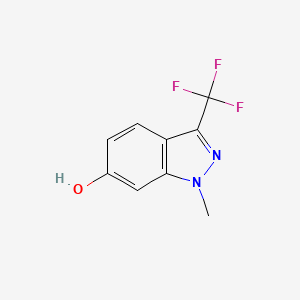
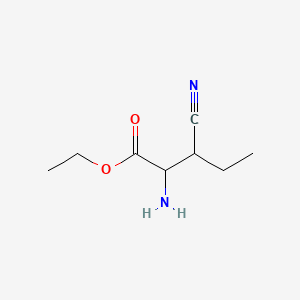

![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
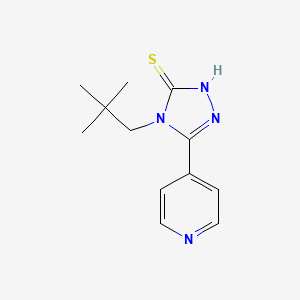
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)

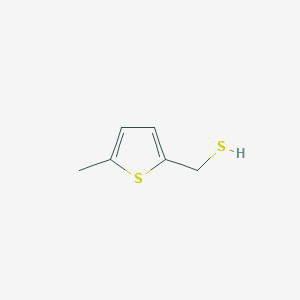

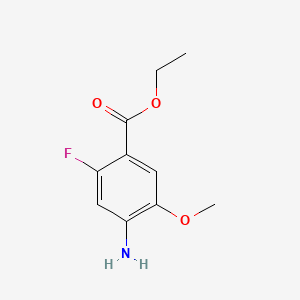
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
